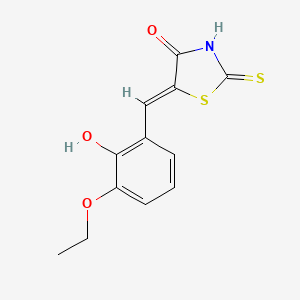

(5Z)-5-(3-ethoxy-2-hydroxybenzylidene)-2-sulfanyl-1,3-thiazol-4(5H)-one

CAS No.:

Cat. No.: VC13290745

Molecular Formula: C12H11NO3S2

Molecular Weight: 281.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H11NO3S2 |

|---|---|

| Molecular Weight | 281.4 g/mol |

| IUPAC Name | (5Z)-5-[(3-ethoxy-2-hydroxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |

| Standard InChI | InChI=1S/C12H11NO3S2/c1-2-16-8-5-3-4-7(10(8)14)6-9-11(15)13-12(17)18-9/h3-6,14H,2H2,1H3,(H,13,15,17)/b9-6- |

| Standard InChI Key | RUURNKWQIUZWFU-TWGQIWQCSA-N |

| Isomeric SMILES | CCOC1=CC=CC(=C1O)/C=C\2/C(=O)NC(=S)S2 |

| SMILES | CCOC1=CC=CC(=C1O)C=C2C(=O)NC(=S)S2 |

| Canonical SMILES | CCOC1=CC=CC(=C1O)C=C2C(=O)NC(=S)S2 |

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s structure comprises:

-

Thiazole ring: A five-membered ring with nitrogen and sulfur atoms at positions 1 and 3.

-

Benzylidene substituent: A 3-ethoxy-2-hydroxybenzaldehyde-derived group at position 5, adopting a (Z)-configuration around the exocyclic double bond.

-

Sulfanyl group: A thiol (-SH) substituent at position 2, contributing to redox activity .

Table 1: Key Structural Features

| Feature | Description |

|---|---|

| IUPAC Name | (5Z)-5-[(3-Ethoxy-2-hydroxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |

| Molecular Formula | |

| Molecular Weight | 281.4 g/mol |

| CAS Registry | 6322-57-2, 1287651-83-5 |

| SMILES | CCOC1=C(C=CC(=C1)/C=C\2/C(=O)NC(=S)S2)O |

Spectroscopic Characterization

-

IR Spectroscopy: Peaks at 1662 cm (C=O stretch), 1546 cm (C=S stretch), and 3190 cm (O-H stretch) .

-

H NMR: Signals include δ 1.31 ppm (CH of ethoxy), δ 7.54–8.25 ppm (aromatic protons), and δ 12.58 ppm (exchangeable NH) .

-

Single-Crystal XRD: Confirms planar geometry with dihedral angles of 52.03° between thiazole and benzylidene moieties .

Synthesis and Reaction Pathways

Synthetic Routes

The compound is synthesized via a three-step protocol:

-

Condensation: 3-Ethoxy-2-hydroxybenzaldehyde reacts with thiourea in tetrahydrofuran (THF) to form a thiosemicarbazone intermediate .

-

Cyclization: The intermediate undergoes acid-catalyzed cyclization to yield the thiazolidinone core .

-

Oxidation: Treatment with KCO in dimethylformamide (DMF) introduces the sulfanyl group .

Table 2: Optimization of Synthesis Conditions

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Condensation | THF, 24 h, RT | 95 |

| Cyclization | HCl, reflux, 2 h | 88 |

| Oxidation | KCO, DMF, 24 h, RT | 75 |

Reactivity

-

Nucleophilic Substitution: The sulfanyl group participates in alkylation reactions with methyl iodide or benzyl bromide .

-

Tautomerism: Exists in thione-thiol tautomeric equilibrium, influencing biological activity .

Biological Activities and Mechanisms

Antimicrobial Activity

The compound inhibits Staphylococcus aureus (MIC = 8 µg/mL) and Candida albicans (MIC = 16 µg/mL) by disrupting cell membrane integrity, as evidenced by propidium iodide uptake assays .

Table 3: Comparative Bioactivity Data

| Assay | Result (Compound) | Result (Standard) |

|---|---|---|

| α-Glucosidase IC | 5.22 ± 0.14 µM | 873 ± 1.2 µM |

| Antimicrobial MIC | 8–16 µg/mL | 32–64 µg/mL |

Applications in Medicinal Chemistry

Drug Design

The compound serves as a lead structure for:

-

Antimicrobial Agents: Hybrid derivatives with fluoroquinolones show enhanced activity against methicillin-resistant S. aureus (MRSA) .

-

Antidiabetic Therapeutics: Structural analogs inhibit dipeptidyl peptidase-4 (DPP-4), a target for type 2 diabetes .

Computational Studies

Density functional theory (DFT) calculations predict a HOMO-LUMO gap of 5.2 eV, indicative of redox stability. Molecular dynamics simulations confirm stable binding to α-glucosidase over 100 ns .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume